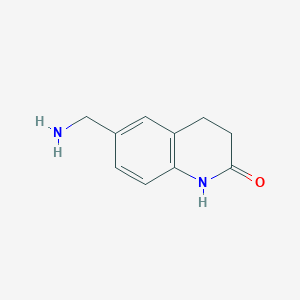

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEANBKVUMVUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors Using Iron Powder in Ethanol/Water

One of the primary synthetic routes to obtain 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one involves the reduction of a nitro-substituted quinolinone precursor. This method is well-documented and involves the following key steps:

- Starting Material: 6-nitro-3,4-dihydro-1H-quinolin-2-one (or its N-methyl derivative).

- Reagents: Iron powder (3 equivalents), ammonium chloride (10 equivalents).

- Solvent: Ethanol and water mixture.

- Conditions: The mixture is heated under reflux for approximately 2 hours.

- Workup: After cooling, the reaction mixture is filtered through celite, diluted with water, and extracted with ethyl acetate. The organic layer is washed with saline, dried over magnesium sulfate, and concentrated under reduced pressure.

- Yield: High yields reported, up to 97%.

- Product: The amino derivative this compound is obtained as a yellow solid.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 6-nitro-3,4-dihydroquinolinone + Fe powder + NH4Cl | Reduction of nitro group to amine |

| 2 | Reflux in EtOH/H2O for 2 hours | Completion of reaction |

| 3 | Filtration, extraction, drying | Isolation of amino compound |

This method is robust, uses inexpensive reagents, and is scalable for preparative purposes. It is referenced in patent literature (WO2003/72553) and chemical databases confirming its reliability.

Alkylation of 3,4-Dihydroquinolin-2(1H)-one Derivatives with Bromoalkyl Amines

Another approach involves the functionalization of the quinolinone core via alkylation reactions to introduce the aminomethyl group at the 6-position:

- Starting Material: 7-hydroxy or 7-bromo substituted 3,4-dihydroquinolin-2(1H)-one derivatives.

- Reagents: α,ω-dibromoalkanes or bromoalkyl amines.

- Base: Potassium carbonate (K2CO3) as a base to deprotonate hydroxyl groups or activate the nucleophile.

- Solvent: Acetone or other polar aprotic solvents.

- Conditions: Reflux for 6 hours or more.

- Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures.

- Yields: Moderate to good (65-85%) depending on the alkyl chain length and substitution pattern.

This method allows for the introduction of various alkylamine side chains, including aminomethyl groups, by nucleophilic substitution. It is especially useful for generating derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.

| Compound | Alkylating Agent | Yield (%) | Physical State | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one (2a) | 1,2-dibromoethane | 65 | White solid | 143.7–145.9 | Intermediate for further amination |

| 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one (2b) | 1,3-dibromopropane | 82 | White solid | 110.8–113.8 | Suitable for chain length variation |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (2c) | 1,4-dibromobutane | 85 | White solid | 107.2–110.1 | Longer linker for biological tuning |

This approach is detailed in synthetic studies aiming to create multifunctional agents targeting enzymes relevant to Alzheimer’s disease, where aminomethyl substituents are introduced as part of dithiocarbamate hybrid molecules.

Hybrid Compound Synthesis via Multi-Step Procedures

In more complex synthetic designs, this compound serves as a core scaffold for further functionalization. The preparation involves:

- Initial synthesis of the quinolinone core.

- Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

- Subsequent coupling with other pharmacophores (e.g., dithiocarbamate groups) through alkyl linkers.

These multi-step synthetic routes are optimized to yield compounds with balanced inhibitory activities against acetylcholinesterase and monoamine oxidases, targeting neurodegenerative diseases. The synthetic details include:

- Use of anhydrous potassium carbonate as base.

- Careful control of reaction times and temperatures.

- Purification by chromatography.

- Characterization by NMR, HPLC, and HRMS to confirm structure and purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-nitro-3,4-dihydroquinolin-2-one | Fe powder, NH4Cl, EtOH/H2O, reflux 2h | Nitro group reduction | Up to 97 | Simple, high yield, scalable |

| 2 | 7-hydroxy or 7-bromo-3,4-dihydroquinolin-2-one | α,ω-dibromoalkanes, K2CO3, acetone, reflux 6h | Alkylation | 65-85 | Versatile for linker variation |

| 3 | This compound | Further coupling with pharmacophores | Multi-step synthesis | Variable | For multifunctional drug candidates |

Research Findings and Notes

- The reduction of nitro precursors using iron powder and ammonium chloride is a classical and efficient method to synthesize the aminoquinolinone core with excellent yields and purity.

- Alkylation methods allow structural diversification, critical for medicinal chemistry optimization, including linker length and side-chain modifications that influence biological activity.

- Advanced synthetic strategies involve combining the 6-(aminomethyl) quinolinone scaffold with other bioactive moieties to create multifunctional agents with potential therapeutic applications, such as dual inhibitors for Alzheimer’s disease targets.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for confirming the identity and purity of the synthesized compounds.

- The choice of preparation method depends on the desired substitution pattern, scale, and downstream application of the compound.

This detailed overview synthesizes diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for researchers and professionals engaged in synthetic organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

Reduction: Further reduction can lead to the formation of simpler structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinoline derivatives.

Reduction Products: Simpler hydroquinoline structures.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific research on the applications of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one reveals its significance in chemistry, biology, and medicine. Studies of quinolone derivatives, including 2-quinolones, have shown promise as antimicrobial, antiviral, and anticancer agents . Additionally, research highlights the potential of dihydroquinolinones for treating Alzheimer's disease .

Antimicrobial and Antibiofilm Applications

- Antimicrobial Polymers Polymers with antimicrobial properties have been developed using various structural motifs, including oligoguanidines and imidazolium oligomers . These polymers have demonstrated broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria .

- Structure-Activity Relationship The structure-activity relationship of antimicrobial polymers is crucial for their efficacy . Main-chain cationic alternating amphiphilic oligoguanidines (AAOG) have shown excellent antimicrobial activity due to their ability to maintain a single-chain structure in solution . Similarly, main-chain aromatic imidazolium oligomers exhibit strong antimicrobial potency against drug-resistant bacteria and yeast .

- Biodegradable Linkers To reduce the environmental impact of antimicrobials, biodegradable linkers such as carbonate, hemiaminal, ester, and urea have been incorporated into aromatic imidazolium oligomers . These oligomers degrade into inactive and less toxic small molecules, making them safer for applications in wound dressings and personal care products .

Anticancer Applications

- 2-Quinolone Derivatives 2-quinolone derivatives have applications as anticancer agents . Novel 4-(aminomethyl)quinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticancer potency .

- MTT Assay The MTT assay is used to assess the anticancer activity of synthesized compounds against cancer cell lines . Studies have identified specific compounds within the series that exhibit potent anticancer activity .

Alzheimer's Disease Treatment

- Cholinesterase Inhibition Quinolinones and dihydroquinolinones have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase (ChE) and monoamine oxidase (MAO) .

- Structure-Activity Relationship The quinolinone core has shown more potency as a human recombinant acetylcholinesterase (hrAChE) inhibitor compared to dihydroquinolinone . Certain substituents, such as isopropylpiperazine, are essential for hrAChE activity .

Chemical Synthesis and Reactions

- ** synthesis of 3**, 3'-methylenebis(2-aminoquinolin-4(1H)-one) (3) 2-Amino-1H-quinolin-4-one can be used in the synthesis of 3, 3'-methylenebis(2-aminoquinolin-4(1H)-one) (3) .

- Reaction with Amines 2-Aminoquinolin-4(1H)-one can react with primary/secondary amines and paraformaldehyde under Mannich reaction conditions .

- Reactions 6-Amino-3,4-dihydroquinolin-2(iH)-one can be used as a reactant in chemical synthesis . For example, it reacts with 4-fluoro-N-methyl-3-nitrobenzamide to produce N-methyl-3-nitro-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)benzamide . It can also react with 3-ethylisonicotinic acid to form other compounds .

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one can be contextualized by comparing it to structurally related derivatives (Table 1). Key variations include substituents at positions 1 and 6, which influence solubility, metabolic stability, and target engagement.

Substituent Effects at Position 6

- 6-Nitro Derivatives: Serve as precursors for amino groups. Compound 18 (6-nitro, 1-(2-(1-methylpyrrolidin-2-yl)ethyl)) exhibits a yield of 73.7% and is reduced to 6-amino analogs for biological testing . Nitro groups are electron-withdrawing, reducing basicity but enabling facile conversion to amino groups.

- 6-Amino Derivatives: Compound 22 (6-amino, 1-(2-(piperidin-1-yl)ethyl)) shows enhanced hydrogen-bonding capacity, critical for receptor antagonism (e.g., histamine H3 receptors in antiseizure applications) .

- Triazole-Containing Derivatives: Compounds like 3e–3j (6-(triazole-iminoethyl)) demonstrate CNS activity with yields of 70–82% and high melting points (201–292°C), indicating strong crystallinity .

Substituent Effects at Position 1

- Alkyl and Aryl Groups : 1-Heptyl (3e) and 1-benzyl (3f) derivatives in exhibit moderate CNS activity, while fluorinated benzyl groups (3g–3i) enhance lipophilicity and blood-brain barrier penetration .

- Amine-Linked Chains: Compounds with dimethylaminoethyl (19) or piperidinyl (22) groups at position 1 show improved solubility and receptor affinity due to tertiary amine basicity .

Data Tables

Table 1: Comparison of Key 3,4-Dihydroquinolin-2(1H)-one Derivatives

Research Findings and Trends

- Synthetic Efficiency: Nitro-to-amino reduction (e.g., compound 24 in ) remains a robust method for introducing amino groups, though aminomethyl derivatives may require specialized reagents (e.g., reductive amination) .

- Biological Optimization : Fluorinated and chlorinated benzyl groups at position 1 enhance CNS penetration, while piperidine/pyrrolidine chains improve solubility and target engagement .

- Structural Rigidity: The dihydroquinolinone core is critical for maintaining conformational stability, as ring-opened analogs exhibit diminished antidepressant efficacy .

Biological Activity

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a derivative of the quinolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neurodegenerative diseases and as an antibacterial agent. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a quinolinone core that is essential for its biological activity. The aminomethyl group enhances its pharmacological properties.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit significant neuroprotective effects. In particular, derivatives of 3,4-dihydroquinolinones have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease (AD). For example, a related compound demonstrated an IC50 of 0.28 µM against AChE and 0.34 µM against hAChE, indicating potent inhibitory activity .

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A study focusing on quinolone derivatives highlighted their ability to inhibit bacterial DNA gyrase and topoisomerase IV, with significant activity against ciprofloxacin-resistant strains of Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for various derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 34 | 0.06 | E. coli WT |

| 14 | 8 | K. pneumoniae WT |

| 10 | 0.25 | P. aeruginosa WT |

This table illustrates the effectiveness of these compounds against resistant bacterial strains.

3. Anticancer Activity

The anticancer potential of related tetrahydroquinoline compounds has been explored extensively. For instance, certain derivatives exhibited antiproliferative effects in various cancer cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| 3b | H460 (lung) | 30.7% |

| 3c | DU145 (prostate) | >50% |

| 3e | MCF7 (breast) | 25.4% |

These results indicate that modifications to the quinolinone structure can enhance anticancer properties .

Case Study: Neuroprotective Potential

In a study examining the neuroprotective effects of a series of quinolinone derivatives, it was found that specific modifications led to improved AChE inhibition and blood-brain barrier permeability. The most promising candidate showed no cytotoxicity at concentrations below 12.5 µM in neuronal cell lines .

Case Study: Antimicrobial Efficacy

Another research effort focused on the optimization of quinolone derivatives for antimicrobial activity revealed that certain structural modifications significantly enhanced efficacy against resistant strains of bacteria like E. coli and Pseudomonas aeruginosa . The findings suggest that further exploration into structure-activity relationships could yield more effective antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one?

Methodological Answer: Synthesis typically involves palladium-catalyzed carbonylative cyclization of enynes with perfluoroalkyl iodides, yielding derivatives with moderate-to-high efficiency (up to 72% yield) . Alternative routes include reductive amination (e.g., using NaBH₄ or LiAlH₄) to introduce aminomethyl groups . Key steps often involve nitro group reduction (e.g., H₂/Pd-C) and coupling reactions with thiophene thioimidate reagents under argon .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns and stereochemistry. For example, ¹H NMR signals at δ 6.81 (d, J = 8.2 Hz) and δ 4.84 (br s) confirm aromatic protons and amine groups, respectively . Mass spectrometry (MS) using EI or ESI modes provides molecular weight validation (e.g., m/z 274.2 [M+1]⁺) . High-resolution LC-MS and X-ray crystallography are recommended for resolving ambiguous signals .

Q. What in vitro assays are used to assess its biological activity?

Methodological Answer:

- Anticancer Activity: Cell viability assays (e.g., MTT) on glioblastoma multiforme (GBM) cell lines, with IC₅₀ values calculated against VEGFR2 kinase inhibition .

- Enzyme Inhibition: Radioactive assays using recombinant human NOS isoforms (nNOS, eNOS, iNOS) to measure IC₅₀ values .

- Antifungal Activity: Broth microdilution methods (CLSI guidelines) against Candida spp., with MIC values reported in µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, linker length) affect inhibitory activity against VEGFR2 in glioblastoma models?

Methodological Answer: SAR studies show that analogs with 3-carbon linkers (e.g., compound 4m ) exhibit stronger VEGFR2 binding (ΔG = -9.8 kcal/mol) due to optimal hydrophobic interactions . Modifications at the 6-position (e.g., nitro → amino groups) enhance selectivity by reducing off-target effects . Computational mutagenesis (e.g., alanine scanning) identifies critical residues (e.g., Lys868 in VEGFR2) for binding .

Q. What computational methods validate its binding to target enzymes like nNOS or VEGFR2?

Methodological Answer:

- Molecular Docking: Autodock Vina or Schrödinger Suite predicts binding poses. For example, compound (S)-35 binds nNOS with a Ki of 34 nM via hydrogen bonding to Glu592 .

- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (e.g., -45.2 kcal/mol for VEGFR2-compound 4t interactions) .

Q. How are contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) addressed?

Methodological Answer:

- Standardized Assay Conditions: Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell passage number .

- Orthogonal Validation: Cross-validate enzyme inhibition data with cellular assays (e.g., Western blot for p-VEGFR2 suppression) .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in antifungal MICs may arise from strain-specific resistance .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Compound 4q shows 85% plasma protein binding, reducing free drug availability .

- Blood-Brain Barrier (BBB) Penetration : LogP values >3.5 correlate with CNS activity. For non-CNS targets (e.g., VEGFR2), optimize logP <2 via substituent polarity .

Experimental Design Considerations

Q. How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Pd(OAc)₂/Xantphos systems improve carbonylative cyclization yields (65% → 82%) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 24h) for nitro-to-amine reductions .

- Purification Strategies : Use preparative HPLC with C18 columns (ACN/H₂O gradients) for >95% purity .

Key Research Gaps

- Toxicity Profiling : Limited data on hepatotoxicity (e.g., CYP3A4 inhibition potential).

- In Vivo Models : Need for orthotopic glioblastoma models to validate VEGFR2 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.